![molecular formula C27H36O13 B3026673 (2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 105279-10-5](/img/structure/B3026673.png)
(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Alpinia zerumbet, Eucommia ulmoides, and other organisms with data available.
Aplicaciones Científicas De Investigación
Solubility and Interaction Studies
Solubility of Compounds in Ethanol–Water Solutions
The solubility characteristics of several compounds, including (2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose), were examined in ethanol-water solutions. This study highlighted the varying solubilities of these compounds in mixed solvents and their dependence on temperature and ethanol mass fraction (Zhang, Gong, Wang, & Qu, 2012).Solubility of Saccharides in Ethanol–Water Solutions
Research on the solubilities of various saccharides, including (2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, in ethanol-water mixtures provided insights into their solubility behavior under different temperatures and solvent compositions (Gong, Wang, Zhang, & Qu, 2012).
Chemical Synthesis and Characterization
Synthesis of Lignin Model Compounds
Studies on the synthesis and characterization of lignin model compounds, which include variations of the this compound structure, were conducted. These studies are essential for understanding the degradation and transformation processes of lignin in nature (Vicuña, González, Mozuch, & Kirk, 1987; Vicuña et al., 1988).Synthesis and Spectroscopic Characterization
The synthesis and spectroscopic characterization of β-O-4 type lignin model compounds were explored, providing valuable data on their structural and chemical properties. These findings are crucial for applications in materials science and biochemistry (Mostaghni, Teimouri, & Mirshokraei, 2013).
Degradation and Transformation
- Degradation of Lignin Model Dimer by Enzymes
Research into the enzymatic degradation of nonphenolic β-O-4 lignin model dimers revealed insights into the processes by which lignin is broken down in nature. These studies are important for understanding the natural cycling of lignin and its potential industrial applications (Kawai, Kobayashi, Nakagawa, & Ohashi, 2006).
Applications in Organic Synthesis
- Use in Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex organic molecules, demonstrating its potential as a building block in organic chemistry. This showcases its versatility and importance in synthetic applications (Jiang Yan, 2009).
Propiedades
| 105279-10-5 | |
Fórmula molecular |
C27H36O13 |
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H36O13/c1-35-17-11-15(6-7-16(17)39-27-25(34)24(33)23(32)21(13-30)40-27)22(31)20(12-29)38-26-18(36-2)9-14(5-4-8-28)10-19(26)37-3/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3/b5-4+/t20-,21-,22+,23-,24+,25-,27-/m1/s1 |
Clave InChI |
XMGKCJUCYBLMBY-OGVRJPSHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O)OC)/C=C/CO |
SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O)OC)C=CCO |
SMILES canónico |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O)OC)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


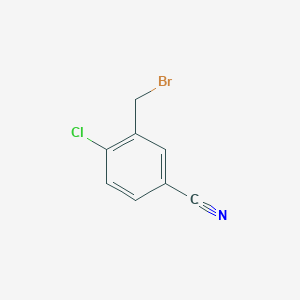
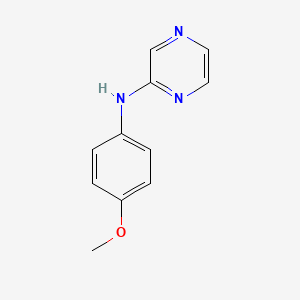
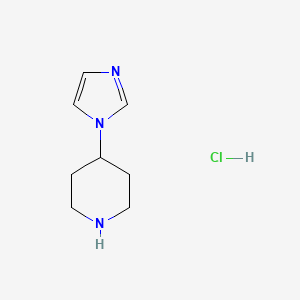

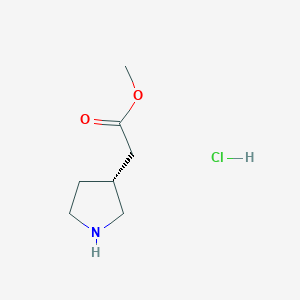
![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)
![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)

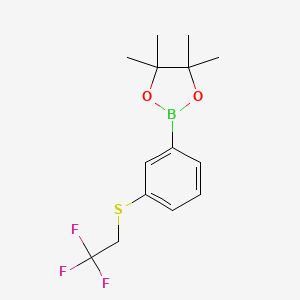

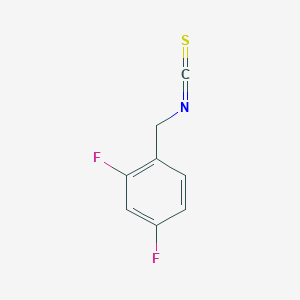
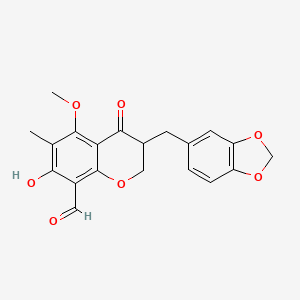
![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)

